molecular formula C13H16N2O2 B13667950 Methyl 5-(tert-butyl)-1H-indazole-3-carboxylate

Methyl 5-(tert-butyl)-1H-indazole-3-carboxylate

Cat. No.: B13667950
M. Wt: 232.28 g/mol
InChI Key: ZWIPLMDKCMFMTH-UHFFFAOYSA-N
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Description

Methyl 5-(tert-butyl)-1H-indazole-3-carboxylate is an organic compound belonging to the indazole family Indazoles are heterocyclic aromatic compounds that contain a fused benzene and pyrazole ring This specific compound features a tert-butyl group at the 5-position and a methyl ester group at the 3-position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(tert-butyl)-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-(tert-butyl)-1H-indazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(tert-butyl)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indazole ring, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 5-(tert-butyl)-1H-indazole-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s structural properties make it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5-(tert-butyl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(tert-butyl)-1H-indazole-3-carboxylic acid
  • Methyl 5-(tert-butyl)-1H-indazole-3-carboxamide
  • Methyl 5-(tert-butyl)-1H-indazole-3-carboxaldehyde

Uniqueness

Methyl 5-(tert-butyl)-1H-indazole-3-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where ester functionality is desired, such as in esterification reactions or as a precursor for further chemical modifications.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

methyl 5-tert-butyl-1H-indazole-3-carboxylate

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)8-5-6-10-9(7-8)11(15-14-10)12(16)17-4/h5-7H,1-4H3,(H,14,15)

InChI Key

ZWIPLMDKCMFMTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NN=C2C(=O)OC

Origin of Product

United States

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